Cabotegravir

Übersicht

Beschreibung

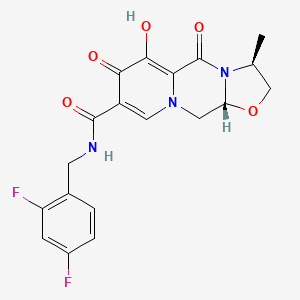

Cabotegravir is an antiretroviral medication used for the treatment of HIV/AIDS . It is available in the form of tablets and as an intramuscular injection . It is an integrase inhibitor with a carbamoyl pyridone structure similar to that of dolutegravir .

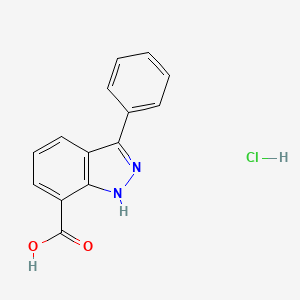

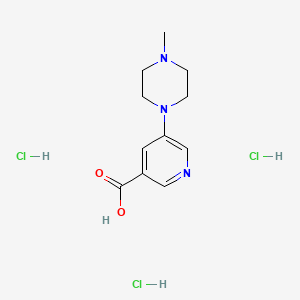

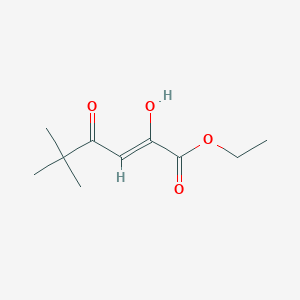

Synthesis Analysis

A continuous three-step synthetic strategy was developed to prepare this compound . This process has several advantages, including low cost, time-saving, and better yield .Molecular Structure Analysis

This compound is a potent integrase strand transfer inhibitor that has been formulated as an oral tablet for daily administration and as a long-acting injectable nanosuspension . It has a carbamoyl pyridone structure similar to that of dolutegravir .Chemical Reactions Analysis

This compound is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 . It is unlikely to be impacted by the cytochrome P450 metabolic pathway .Physical and Chemical Properties Analysis

This compound is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .Wissenschaftliche Forschungsanwendungen

Safety and Tolerability : Long-acting cabotegravir injections have been evaluated for safety and tolerability in HIV-uninfected men. The study found that despite a high incidence of transient, mild-to-moderate injection-site reactions, this compound was well-tolerated with an acceptable safety profile. Pharmacokinetic data suggested that 800 mg administered every 12 weeks might be a suboptimal regimen, indicating the need for alternative dosing strategies (Markowitz et al., 2017).

Efficacy in HIV-1 Treatment : A study evaluating long-acting intramuscular this compound and rilpivirine in adults with HIV-1 infection found that this combination was as effective as daily three-drug oral therapy in maintaining HIV-1 viral suppression through 96 weeks and was well-tolerated and accepted (Margolis et al., 2017).

Application in Pre-exposure Prophylaxis (PrEP) : A review of patent application publications on this compound suggested its use as a long-acting antiretroviral formulation or delivery system for PrEP, reducing dosing frequency and potentially increasing adherence and treatment efficacy against HIV (Kovač & Časar, 2020).

Formulation and Pharmacology : The unique formulation properties and pharmacologic attributes of long-acting this compound nanosuspension were highlighted, indicating its potential as a novel therapeutic option for both the treatment and prevention of HIV-1 infection (Trezza et al., 2015).

Analytical Development for this compound : Development of an analytical method for determining related substances and degradation products of this compound using analytical quality by design principles was studied. This method is essential for the development of new pharmaceutical products based on this compound (Kovač et al., 2022).

Pharmacokinetics in Different Populations : The safety, tolerability, and pharmacokinetics of long-acting injectable this compound were evaluated in low-risk HIV-uninfected individuals, providing insight into its use across different populations (Landovitz et al., 2018).

Effect on Oral Contraceptives : A study investigated the lack of effect of oral this compound on the pharmacokinetics of a levonorgestrel/ethinyl oestradiol-containing oral contraceptive in healthy adult women, supporting the coadministration of this compound with oral contraceptives (Trezza et al., 2017).

Depot Kinetics via MRI : Multiparametric magnetic resonance imaging was used to characterize this compound long-acting formulation depot kinetics in healthy adult volunteers, providing insights into drug depot localization and kinetics following intramuscular injections (Jucker et al., 2021).

Wirkmechanismus

Target of Action

Cabotegravir primarily targets the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell’s DNA .

Mode of Action

This compound acts as an integrase strand transfer inhibitor . It binds to the active site of the HIV integrase, thereby preventing the strand transfer of the viral genome into the host genome . This inhibition halts the replication of the virus .

Biochemical Pathways

By inhibiting the action of HIV integrase, this compound disrupts the HIV replication cycle . Without the ability to integrate its genome into the host cell’s DNA, the HIV-1 virus cannot replicate and produce new virus particles .

Pharmacokinetics

This compound exhibits a long duration of action. The oral tablet is administered daily, and the intramuscular suspension is given monthly . It is readily absorbed following intramuscular and subcutaneous administration, with an elimination half-life of approximately 40 days . This allows for infrequent dosing, possibly once every 1 or 2 months . This compound is mainly eliminated in feces (primarily as unchanged drug) and in urine (as glucuronide metabolite) .

Result of Action

The result of this compound’s action is the reduction of viral replication . By inhibiting the HIV-1 integrase, this compound prevents the virus from replicating within the host cells . This leads to a decrease in the viral load, helping to control the progression of HIV-1 infection .

Safety and Hazards

Zukünftige Richtungen

Cabotegravir is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The World Health Organization has released new guidelines for the use of long-acting injectable this compound as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .

Biochemische Analyse

Biochemical Properties

Cabotegravir is an HIV-1 integrase inhibitor . It binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and thus preventing replication of the virus . It interacts with enzymes such as UGT1A1 and UGT1A9, which are involved in its metabolism .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It reduces viral replication by inhibiting HIV integrase . It also has a long duration of action, as the oral tablet is given daily and the intramuscular suspension is given monthly .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an HIV-1 integrase inhibitor . It binds to the active site of the HIV integrase enzyme, preventing the integration of the viral genome into the host genome, which is a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

This compound has shown favorable tolerability with long-term injections in clinical trials . Most injection site reactions were mild to moderate in severity, with a median duration of 3 days .

Dosage Effects in Animal Models

In animal models, this compound has been studied for its pharmacokinetics and dosage effects . Pregnant mice were administered increasing doses of this compound in combination with emtricitabine and tenofovir by oral gavage from gestational day 11.5 to 15.5 .

Metabolic Pathways

This compound is mainly metabolized by UGT1A1, and to a minor extent by UGT1A9 . It does not induce or inhibit UGT- or CYP-mediated metabolism .

Transport and Distribution

This compound is distributed mainly in the lung, liver, renal and adrenal medulla, and skin, with limited penetration in the brain . It circulates mainly in the plasma (with a protein binding > 99%) and with limited partitioning in blood cells .

Subcellular Localization

Given its mechanism of action as an integrase inhibitor, it is likely to be localized in the nucleus where it can interact with the HIV integrase enzyme and prevent the integration of the viral genome into the host genome .

Eigenschaften

IUPAC Name |

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWSTNLSLKSJPK-LKFCYVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146982 | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1051375-10-0 | |

| Record name | Cabotegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabotegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

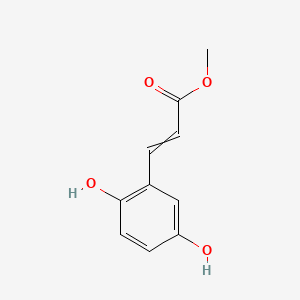

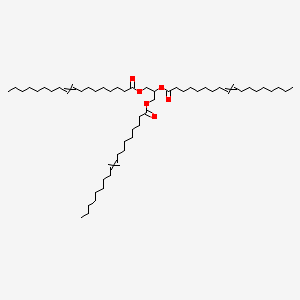

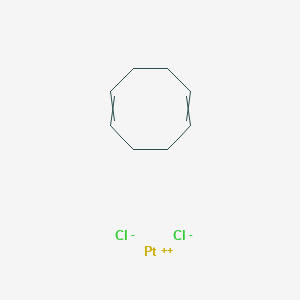

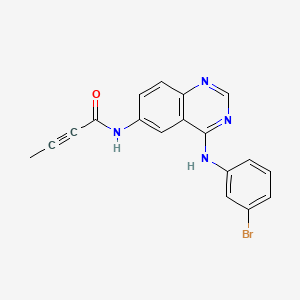

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008019.png)

![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)

![4-Bromo-2-[(difluoromethyl)oxy]-1-(methyloxy)benzene](/img/structure/B8008047.png)

![1-(4-bromophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8008117.png)